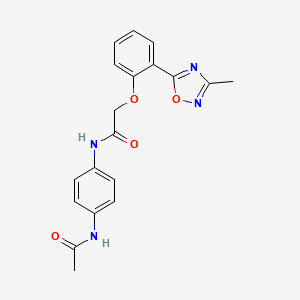
N-(1,3,4-thiadiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,4-thiadiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
Wirkmechanismus
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3,4-thiadiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, it has been shown to induce apoptosis in cancer cells and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1,3,4-thiadiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential in cancer research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(1,3,4-thiadiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, efforts should be made to improve the solubility of this compound to make it more accessible for lab experiments.
In conclusion, N-(1,3,4-thiadiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its role in the development of new therapies.
Synthesemethoden
The synthesis of N-(1,3,4-thiadiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-amino-1,3,4-thiadiazole with 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1,3,4-thiadiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have potential in various scientific research applications. One of the most promising applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its anti-inflammatory, antimicrobial, and antioxidant properties.
Eigenschaften
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-5-7-11(8-6-10)14-18-13(22-20-14)4-2-3-12(21)17-15-19-16-9-23-15/h5-9H,2-4H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDNTFXONQRTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


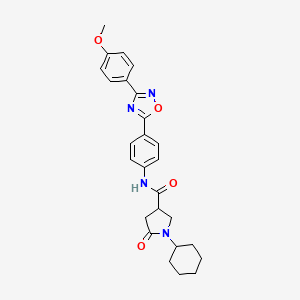
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
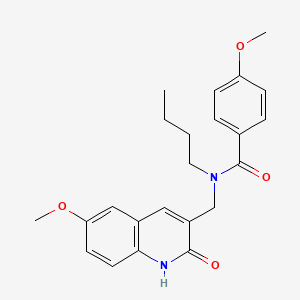

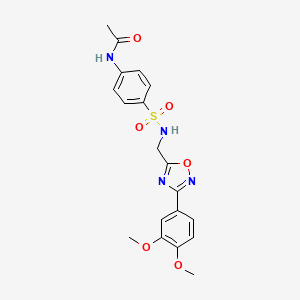
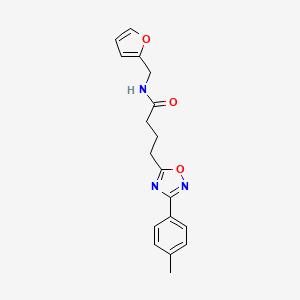
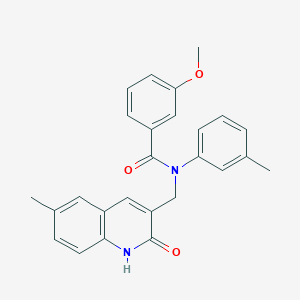

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)


